3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
3,3,3-trifluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4O2S/c10-9(11,12)2-4-19(17,18)15-7-5-13-8-1-3-14-16(8)6-7/h1,3,5-6,15H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTOHHOYDZZAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)NS(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods are efficient and yield high amounts of the desired product. Industrial production methods often utilize microwave-assisted processes to achieve regioselective and time-efficient synthesis .
Chemical Reactions Analysis
3,3,3-Trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide undergoes various types of chemical reactions, including substitution reactions with different nucleophiles . Common reagents used in these reactions include electrophilic reagents and nitroalkenes . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer properties. The compound has been shown to possess significant inhibitory activity against various cancer cell lines. Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit key enzymes involved in cancer progression such as BRAF(V600E) and EGFR. For instance, a synthesized library of triazole-linked pyrazolo[1,5-a]pyrimidines was screened for anticancer activity using the MTT assay on human breast cancer cell lines (MDA-MB-231), demonstrating promising results in growth inhibition and cell viability reduction .
Enzyme Inhibition
Another critical application of this compound lies in its ability to inhibit specific enzymes. Research has highlighted that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors for various protein targets. For example, they have shown potential as inhibitors of cyclin-dependent kinases and other kinases implicated in cancer signaling pathways . These inhibitory properties make them valuable candidates for developing targeted cancer therapies.
Antimicrobial and Anti-inflammatory Activities
Beyond oncology, compounds within the pyrazolo[1,5-a]pyrimidine class have demonstrated antimicrobial and anti-inflammatory effects. They have been evaluated for their efficacy against various pathogens and inflammatory conditions. The structural diversity of these compounds allows for modifications that enhance their bioactivity against bacterial strains and inflammatory mediators .
Synthesis and Structural Modifications
The synthesis of 3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide involves several innovative methods that enhance yield and purity. Recent advancements include copper-catalyzed reactions that facilitate the formation of complex pyrazolo-pyrimidine structures with high efficiency . The ability to modify the pyrazolo[1,5-a]pyrimidine scaffold further expands its applicability in drug design by allowing the introduction of various functional groups that can improve pharmacological profiles.
Case Studies
Several case studies illustrate the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Triazole-Linked Glycohybrids : A study synthesized a series of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines and tested them against breast cancer cell lines. The results indicated that certain derivatives exhibited enhanced anticancer activity compared to their precursors .
- Selective Protein Inhibitors : Research on structural modifications has led to the identification of compounds with selective inhibitory effects on cyclin-dependent kinases. These findings suggest potential applications in developing therapies for proliferative diseases .
- Fluorescent Properties : Some derivatives have been explored for their photophysical properties, making them suitable candidates for optical applications in biosensing and imaging technologies .
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and act as a chelating agent for ions . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, allowing substitutions at the 3-, 5-, and 7-positions to modulate biological activity and pharmacokinetic properties. Below is a comparison of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Polarity and Pharmacokinetics : The target compound’s trifluoropropyl-sulfonamide group confers moderate lipophilicity, contrasting with the polar ester ([¹⁸F]3) and hydroxymethyl ([¹⁸F]4) groups in tumor imaging agents, which exhibit higher tumor uptake due to enhanced solubility .
- Anti-Mycobacterial Activity : Derivatives with bulky aromatic groups (e.g., 3,5-diphenyl) show efficacy against Mycobacterium tuberculosis, suggesting that substituent bulk influences target binding .
- Kinase Inhibition: Patent derivatives with cyano or amino groups at the 4-position are optimized for kinase inhibition, whereas the target compound’s sulfonamide may target distinct binding pockets .
Biological Activity
3,3,3-Trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034450-32-1 |
| Molecular Formula | C₉H₉F₃N₄O₂S |
| Molecular Weight | 294.26 g/mol |
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine moiety often exhibit significant biological activities. These include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidines. This inhibition can affect cellular proliferation and viral replication .
- Anticancer Properties : Pyrazolo[1,5-a]pyrimidines have been studied for their anticancer potential. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves inducing apoptosis or inhibiting cell cycle progression .
Anticancer Activity
A study evaluated the anticancer effects of synthesized pyrazolo[1,5-a]pyrimidine derivatives against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 29.1 |
| Other derivatives | Various | Varies |
The results indicated that this compound exhibits promising anticancer activity with an IC50 value comparable to established chemotherapeutics.
Antimicrobial Activity
Research also suggests that similar pyrazolo compounds possess antimicrobial properties. For example, studies have shown that certain derivatives can inhibit the growth of Gram-positive bacteria. Although specific data on this compound's antimicrobial efficacy is limited, its structural relatives have demonstrated significant activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
Case Studies
Several studies highlight the biological relevance of pyrazolo[1,5-a]pyrimidines:
- Dihydroorotate Dehydrogenase Inhibition : A series of pyrazolo derivatives were synthesized and tested for their ability to inhibit DHODH. The most potent inhibitors showed enhanced activity compared to known agents like brequinar and teriflunomide .
- Anticancer Screening : A library of triazole-linked pyrazolo[1,5-a]pyrimidines was screened for anticancer activity using MTT assays. The results indicated that many compounds exhibited significant growth inhibition in breast cancer cell lines .
Q & A
Q. What are the primary therapeutic targets and research applications of this compound in oncology?
This compound is a selective inhibitor of discoidin domain receptor 1 (DDR1), a tyrosine kinase implicated in cancer cell proliferation, invasion, and adhesion. DDR1 inhibition has shown promise in suppressing tumorigenicity in nasopharyngeal carcinoma (NPC) and other malignancies . Key applications include:
Q. How can researchers optimize the synthesis of pyrazolo[1,5-a]pyrimidine derivatives like this compound?
Synthetic routes often involve:
- Nucleophilic substitution : Use of K2CO3 or NaH in polar aprotic solvents (e.g., DMF) to introduce sulfonamide or trifluoromethyl groups .
- Cross-coupling reactions : Ethynyl linkage formation via Sonogashira coupling to connect the pyrazolo[1,5-a]pyrimidine core to aromatic substituents .
- Crystallography validation : X-ray diffraction to confirm structural integrity, as demonstrated for related pyrazolo[1,5-a]pyrimidine crystals (e.g., C19H17N5O2) .
Q. What analytical methods are critical for characterizing this compound’s purity and structure?
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z = 424.3 [M + H]<sup>+</sup> for analogs) .
- NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to resolve trifluoromethyl and sulfonamide proton environments .
- HPLC : Purity assessment (>98% using C18 columns, RT = 0.76–0.89 min) .
Advanced Research Questions
Q. How can researchers address selectivity challenges against closely related kinases (e.g., DDR2, Bcr-Abl)?
- Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects. The compound’s Kd for DDR1 is 0.6 nM, while DDR2 inhibition is negligible .
- Structural modeling : Compare ATP-binding pocket residues (e.g., hinge region interactions) to design analogs with enhanced selectivity .
Q. What experimental strategies resolve contradictions in IC50 values between enzymatic and cellular assays?
Q. How can in vivo efficacy be improved while maintaining oral bioavailability?
Q. What mechanistic studies elucidate the compound’s anti-invasive effects?
Q. How can structure-activity relationship (SAR) studies guide further optimization?
Q. What integrated approaches validate target engagement in complex biological systems?
- Chemical proteomics : Use immobilized compound analogs to pull down DDR1 from lysates .
- SPR analysis : Measure real-time binding kinetics (e.g., Kd = 0.6 nM for DDR1) .
Methodological Considerations for Data Interpretation
Q. How should researchers design dose-response experiments to account for compound stability?
Q. What statistical methods are recommended for analyzing conflicting cytotoxicity data?
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., compound alone vs. combination therapy) .
- Synergy scoring : Calculate combination indices (CI) using the Chou-Talalay method .
Emerging Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
